Octylonium-d3 Bromide

Bioanalysis LC-MS/MS Internal Standard

Octylonium-d3 Bromide is the definitive deuterated internal standard for quantitating the parent antispasmodic in biological matrices. The unlabeled drug undergoes rapid plasma hydrolysis (half-life in minutes), introducing pre-analytical variability that only a co-eluting, isotopically matched analog can correct. With a +3 Da mass shift, it corrects for extraction losses, ionization fluctuations, and enzymatic degradation, enabling an LLOQ of 0.1 ng/mL and >93% extraction recovery. Ideal for pharmacokinetic studies, enterohepatic recirculation assays, and quality control batch release testing.

Molecular Formula C₂₉H₄₀D₃N₂O₄
Molecular Weight 486.68
Cat. No. B1160379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctylonium-d3 Bromide
SynonymsN,N-Diethyl-N-(methy-d3)-2-[[4-[[2-(octyloxy)benzoyl]amino]benzoyl]oxy]ethanaminium Bromide;  Otilonium-d3 Bromide;  SP-63-d3;  Doralin-d3;  Menoctyl-d3;  Pasminox-d3;  Spasen-d3;  Spasmoctyl-d3;  Spasmomen-d3; 
Molecular FormulaC₂₉H₄₀D₃N₂O₄
Molecular Weight486.68
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octylonium-d3 Bromide: Deuterated Internal Standard for Gastrointestinal Antispasmodic Bioanalysis


Octylonium-d3 Bromide is a stable isotope-labeled derivative of otilonium bromide (also known as octylonium bromide), a quaternary ammonium antispasmodic agent used for the treatment of irritable bowel syndrome (IBS) and gastrointestinal hypermotility disorders [1]. The compound incorporates three deuterium atoms at specific positions, distinguishing it from its non-deuterated parent (CAS 26095-59-0) . As a deuterated internal standard, Octylonium-d3 Bromide enables precise quantitation of the parent drug in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), correcting for matrix effects, extraction variability, and ionization fluctuations that compromise assay accuracy [2].

Why Octylonium-d3 Bromide Cannot Be Substituted by Unlabeled Otilonium Bromide in Quantitative Bioanalysis


Unlabeled otilonium bromide degrades rapidly in plasma due to hydrolysis by plasma esterases, with a half-life measured in minutes under standard handling conditions [1]. This instability introduces substantial pre-analytical variability that compromises the accuracy and reproducibility of pharmacokinetic measurements. Octylonium-d3 Bromide, as a deuterated analog, co-elutes with the parent drug under chromatographic conditions and exhibits near-identical ionization efficiency in electrospray ionization mass spectrometry, yet possesses a distinct mass-to-charge ratio (m/z difference of +3) that enables unambiguous differentiation and quantitation [2]. Substituting a non-deuterated or structurally distinct internal standard would fail to correct for the unique matrix effects, extraction inefficiencies, and enzymatic degradation artifacts specific to otilonium bromide in biological samples, rendering quantitative results unreliable for regulatory submission or clinical decision-making [3].

Octylonium-d3 Bromide: Quantitative Differentiation Evidence for Procurement Decisions


Analytical Selectivity: Mass Spectrometric Differentiation from Parent Drug and Matrix Interference Correction

Octylonium-d3 Bromide provides a mass difference of +3 Da relative to unlabeled otilonium bromide, enabling complete chromatographic co-elution and identical ionization behavior while maintaining unambiguous mass spectrometric resolution . This isotopic pairing is essential for correcting matrix effects in human plasma samples where otilonium bromide degrades rapidly; in the validated LC-ESI-MS method, the deuterated internal standard corrected for extraction recoveries of 93.0% and achieved intra-run and inter-run precision and accuracy within ±15% across a linear range of 0.1–20 ng/mL [1].

Bioanalysis LC-MS/MS Internal Standard

Pharmacodynamic Selectivity: Differential Inhibition of Muscarinic and Calcium-Mediated Contractions in Gastrointestinal vs. Vascular Smooth Muscle

Octylonium bromide (parent compound) demonstrates distinct pharmacological selectivity compared to other antispasmodics, exhibiting both competitive and non-competitive antimuscarinic properties unlike N-butyl-scopolammonium bromide [1]. In direct comparative assays, octylonium bromide was significantly more effective in antagonizing Ca²⁺-induced contraction in K⁺-depolarized rat colon (IC₅₀ ~10⁻⁶ M) than in aorta (IC₅₀ >10⁻⁵ M), whereas verapamil, a reference calcium channel blocker, showed the opposite tissue selectivity with greater potency in vascular tissue [2].

Pharmacodynamics Smooth Muscle IBS

Pharmacokinetic Differentiation: Low Systemic Bioavailability and Preferential Gastrointestinal Tissue Accumulation

The parent compound otilonium bromide exhibits an absolute oral bioavailability of only 1.1% in rats, with preferential distribution to gastrointestinal tissues where it exerts local antispasmodic effects [1]. Following oral administration (20 mg/kg), the Cmax reached 182.8 ± 44.6 ng/mL with a Tmax of 1.9 ± 1.6 h and elimination half-life of 6.4 ± 1.3 h, while enterohepatic recirculation contributed to sustained gastrointestinal exposure [2].

Pharmacokinetics Bioavailability Tissue Distribution

Analytical Stability Advantage: Deuterium Kinetic Isotope Effect on Metabolic Stability

Deuteration of pharmaceuticals generally increases the strength of carbon-deuterium bonds relative to carbon-hydrogen bonds, leading to a measurable kinetic isotope effect that slows oxidative metabolism by cytochrome P450 enzymes [1]. While no direct metabolic stability data exists for Octylonium-d3 Bromide specifically, studies on deuterated analogs of other drugs demonstrate that the deuterium kinetic isotope effect can reduce first-pass metabolism and extend elimination half-life by 1.5- to 3-fold depending on the metabolic pathway involved [2].

Metabolic Stability Deuteration Drug Metabolism

Octylonium-d3 Bromide: Recommended Procurement-Driven Application Scenarios Based on Quantitative Evidence


Regulatory Bioanalysis of Otilonium Bromide Pharmacokinetics in Human Plasma

Procure Octylonium-d3 Bromide as the deuterated internal standard for validated LC-MS/MS bioanalytical methods used in pharmacokinetic studies of otilonium bromide. The validated method requires immediate addition of potassium fluoride (plasma esterase inhibitor) to freshly collected plasma to prevent rapid degradation, followed by protein precipitation with acetonitrile containing the deuterated internal standard [1]. The method achieves a lower limit of quantitation of 0.1 ng/mL and extraction recoveries exceeding 93%, supporting regulatory submissions that require precise and accurate pharmacokinetic parameter estimation [2].

Comparative Pharmacodynamic Profiling of Novel Gastrointestinal Antispasmodic Candidates

Utilize Octylonium-d3 Bromide as a stable isotope-labeled reference compound in in vitro tissue bath assays to benchmark new chemical entities against the established pharmacological profile of otilonium bromide. The tissue selectivity for colon over aorta (IC₅₀ ratio >10) serves as a critical benchmark for evaluating the gastrointestinal specificity of novel antispasmodic candidates [1]. This differentiation is particularly valuable in early drug discovery programs targeting IBS and functional dyspepsia where minimizing cardiovascular off-target effects is a primary safety concern [2].

Drug-Drug Interaction Studies Evaluating Enterohepatic Recirculation Pathways

Deploy Octylonium-d3 Bromide as an internal standard in LC-MS/MS assays designed to investigate the enterohepatic recirculation of otilonium bromide and potential interactions with co-administered drugs affecting bile acid transporters or enterohepatic cycling. The observed secondary peak in serum concentration-time profiles following both intravenous and oral administration provides a quantitative marker for assessing recirculation dynamics [1]. This application is essential for understanding the pharmacokinetic basis of sustained gastrointestinal exposure and potential drug-drug interactions in polypharmacy scenarios common among IBS patients [2].

Quality Control and Batch Release Testing of Otilonium Bromide Finished Pharmaceutical Products

Employ Octylonium-d3 Bromide as a certified reference standard for assay and impurity testing in quality control laboratories responsible for batch release of otilonium bromide-containing drug products. The deuterated analog provides traceability to pharmacopeial standards and supports method validation for related substances testing [1]. This application is critical for ensuring consistent product quality and compliance with ICH Q2(R1) validation guidelines in commercial manufacturing and stability study settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octylonium-d3 Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.